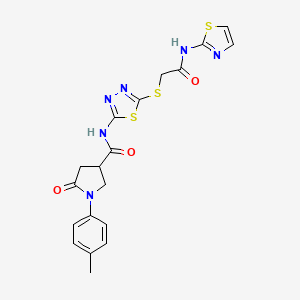
5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O3S3 and its molecular weight is 474.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a pyrrolidine core and multiple heterocycles, suggest diverse biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is C19H18N6O3S3 with a molecular weight of 474.6 g/mol. It features:
- A pyrrolidine ring which is known for its role in various biological activities.
- A thiadiazole moiety , associated with multiple pharmacological effects including antimicrobial and anticancer properties.
- A thiazole derivative , which enhances its potential for interaction with biological targets.
Antimicrobial Activity
Compounds containing thiazole and thiadiazole rings have demonstrated significant antimicrobial properties. For example, derivatives of 1,3,4-thiadiazole exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell functions. Research indicates that similar compounds can inhibit the growth of various pathogens, suggesting that this compound may possess comparable effects .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been well-documented. Studies have shown that these compounds can inhibit the proliferation of cancer cells in vitro and in vivo. For instance, certain derivatives have shown IC50 values ranging from 0.74 to 10 μg/mL against various human cancer cell lines such as HCT116 and MCF7 . The precise mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Neuroprotective Effects
Research has indicated that some derivatives of thiadiazoles exhibit neuroprotective properties. They may modulate neurotransmitter levels and protect neuronal cells from oxidative stress . Given the structural similarities to known neuroprotective agents, it is plausible that this compound could also demonstrate these effects.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit deubiquitylating enzymes, which play a critical role in cellular regulation and signaling pathways.
- Receptor Interaction : The structural components may allow for binding to specific receptors involved in cellular signaling, potentially leading to altered physiological responses.
- Cell Cycle Modulation : Anticancer activity may stem from its ability to interfere with cell cycle checkpoints.
Case Studies
Several studies have focused on similar compounds with promising results:
- Antimicrobial Study : A study demonstrated that derivatives of 1,3,4-thiadiazole showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 10 μg/mL .
- Anticancer Evaluation : Another investigation highlighted the anticancer efficacy of thiadiazole derivatives against human lung cancer cells with GI50 values indicating potent activity at low concentrations .
属性
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S3/c1-11-2-4-13(5-3-11)25-9-12(8-15(25)27)16(28)22-18-23-24-19(31-18)30-10-14(26)21-17-20-6-7-29-17/h2-7,12H,8-10H2,1H3,(H,20,21,26)(H,22,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTALMLFVYZITRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














